molecular formula C21H26N2O5S B3446032 3,4-diethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

3,4-diethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

Cat. No. B3446032
M. Wt: 418.5 g/mol
InChI Key: JAJWBHQTQPGALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,4-diethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide” is a benzamide derivative . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .


Molecular Structure Analysis

This compound contains a benzamide group, a pyrrolidine ring, and ethoxy groups. The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Future Directions

The future directions for this compound would likely depend on its potential applications, particularly in the field of medicinal chemistry. Given the presence of a benzamide group and a pyrrolidine ring, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3,4-diethoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-3-27-19-12-7-16(15-20(19)28-4-2)21(24)22-17-8-10-18(11-9-17)29(25,26)23-13-5-6-14-23/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJWBHQTQPGALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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